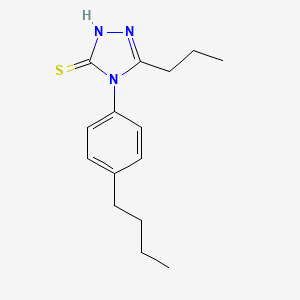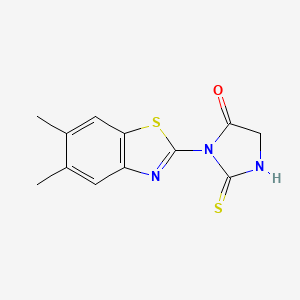![molecular formula C21H20N2OS B4790245 N-BENZHYDRYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4790245.png)
N-BENZHYDRYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Overview
Description
N-BENZHYDRYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a benzhydryl group and a 3-(methylsulfanyl)phenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZHYDRYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity products. Another method involves the reaction of substituted benzils with substituted phenylureas under microwave irradiation . This microwave-assisted synthesis is advantageous due to its rapid reaction times and high yields.
Industrial Production Methods
Industrial production of N-BENZHYDRYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves large-scale synthesis using environmentally friendly and resource-efficient processes. The use of phosgene-free methods, such as the reaction of isocyanates or carbamoyl chlorides with ammonia, is preferred due to safety and environmental concerns .
Chemical Reactions Analysis
Types of Reactions
N-BENZHYDRYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and phenyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-BENZHYDRYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZHYDRYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The benzhydryl group is known to interact with various receptors and enzymes, modulating their activity. The 3-(methylsulfanyl)phenyl group may also contribute to the compound’s biological effects by interacting with cellular components .
Comparison with Similar Compounds
N-BENZHYDRYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA can be compared with other benzhydryl compounds, such as diphenhydramine and benzhydrylbenzamide . These compounds share similar structural features but differ in their specific substituents and biological activities. The presence of the 3-(methylsulfanyl)phenyl group in N-BENZHYDRYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA makes it unique and may confer distinct properties compared to other benzhydryl derivatives.
List of Similar Compounds
- Diphenhydramine
- Benzhydrylbenzamide
- Benzhydryl piperazine derivatives
Properties
IUPAC Name |
1-benzhydryl-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-25-19-14-8-13-18(15-19)22-21(24)23-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVMECOVUYXAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-OXO-5-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]PENTANOIC ACID](/img/structure/B4790174.png)
![4-({3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4790188.png)

![[(2,4-dimethoxy-3-methylphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4790208.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4790214.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4790215.png)
![8,9-dimethyl-7-(6-methyl-2-pyridinyl)-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4790222.png)
![1-(ethylsulfonyl)-N'-[(E)-(2-methoxyphenyl)methylidene]piperidine-3-carbohydrazide](/img/structure/B4790226.png)

![2-(4-METHYLPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4790253.png)
![N-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide](/img/structure/B4790266.png)
![(6E)-5-imino-6-[[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4790273.png)
![3-cyclopropyl-6-(4-ethylphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4790275.png)
